1,3-Dihydroxybutan-2-ylammonium
Description
1,3-Dihydroxybutan-2-ylammonium is an ammonium ion characterized by a butane backbone with hydroxyl groups at the 1 and 3 positions and a positively charged nitrogen atom at the 2 position. Its molecular formula is C₄H₁₂NO₂⁺, yielding a molecular weight of approximately 106.15 g/mol. While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from analogous ammonium derivatives discussed in regulatory and chemical literature .
Properties
Molecular Formula |
C4H12NO2+ |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
1,3-dihydroxybutan-2-ylazanium |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/p+1 |
InChI Key |
MUVQIIBPDFTEKM-UHFFFAOYSA-O |
Canonical SMILES |
CC(C(CO)[NH3+])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxybutan-2-ylammonium can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybutan-2-one with ammonium salts under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxybutan-2-ylammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
1,3-Dihydroxybutan-2-ylammonium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-dihydroxybutan-2-ylammonium involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the ammonium group can participate in ionic interactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Dihydroxybutan-2-ylammonium with structurally or functionally related ammonium compounds, leveraging data from the provided evidence and chemical principles:
Key Findings:
Functional Group Impact: Hydroxyl groups in this compound enhance hydrophilicity compared to alkylamines (e.g., diethylamine) or chlorinated amines (e.g., dichloroamine). This property may favor applications in aqueous systems, such as drug delivery or ion-exchange resins. In contrast, long-chain ammonium salts (e.g., dihydrogenated tallow dimethylammonium chloride) exhibit lipophilic behavior, making them suitable for nonpolar applications like fabric softening .
Regulatory Considerations: Quaternary ammonium salts with complex substituents, such as 1-Diethylamino-2-oximino-3-butanone HCl, are subject to significant new use regulations (SNURs) under the U.S. EPA, requiring hazard communication at concentrations ≥1.0% . Similar oversight may apply to this compound if commercialized.
Synthetic Utility: Compounds like diethylaminopropylamine () and diethylene triamine () highlight the versatility of ammonium derivatives in polymer chemistry. The hydroxyl groups in this compound could enable novel crosslinking or chelation behaviors, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
